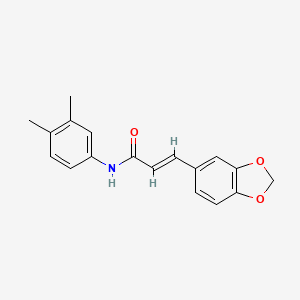

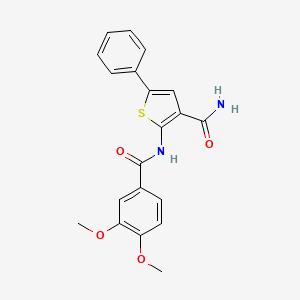

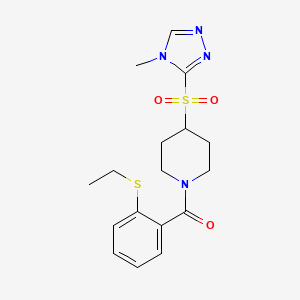

2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR spectral data as well as elemental microanalyses . These methods provide detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The decrease of intramolecular hydrogen bonds and the change of rigid structure provided a way for the development of insoluble chemicals .Applications De Recherche Scientifique

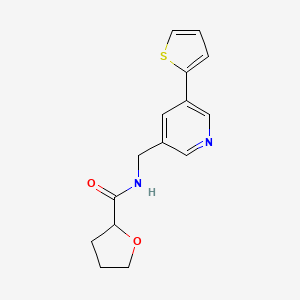

Antioxidant Activity

Benzamides, including 2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide, have been found to exhibit antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamides have been shown to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Anticancer Activity

Some benzamides have been synthesized and screened for their cytotoxic activity utilizing the hepatocellular carcinoma (HepG2) cell line . Compounds exhibited good cytotoxic potency with IC 50 values ranging from 1.38 to 3.21 μM compared to podophyllotoxin (podo) as a reference compound .

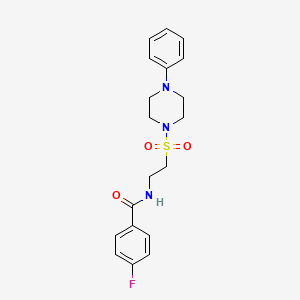

Inhibition of β-tubulin Polymerization

Certain benzamides have been found to exhibit potent inhibition of β-tubulin polymerization . This could potentially be used in the treatment of diseases related to abnormal cell division.

Apoptotic Potential

Benzamides have been studied for their apoptotic potential in HepG2 cells . They have been shown to decrease the level of MMP and Bcl-2 as well as boost the level of p53 and Bax compared with the control HepG2 cells .

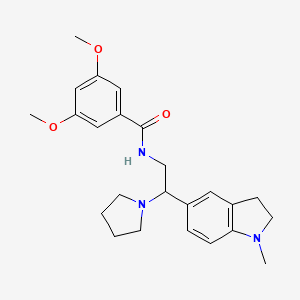

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Mécanisme D'action

While the specific mechanism of action for “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” is not available, similar compounds have shown various biological activities. For example, some benzamide compounds have shown antioxidant, free radical scavenging, and metal chelating activity . They have also shown in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . These hazards should be considered when handling “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide”.

Orientations Futures

Given the potential applications of “2-(3,4-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide” in various fields of research and industry, future work could focus on further exploring its properties and potential uses. This could include conducting in vivo biochemical tests of effective amides, carrying out researches in different fields of application , and developing new synthesis methods to improve the yield and purity of the compound.

Propriétés

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-25-15-9-8-13(10-16(15)26-2)19(24)22-20-14(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNENONPDKXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)

![6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355755.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)